[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea
Overview
Description
[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea is a complex organic compound characterized by its unique structure, which includes a 2-oxooxolan ring and a butan-2-ylideneamino group
Preparation Methods
The synthesis of [(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea typically involves multiple steps. One common method includes the reaction of 5-methyl-2-oxooxolan-3-yl with butan-2-ylideneamino under specific conditions to form the desired compound. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.
Scientific Research Applications
[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the exact molecular targets involved.
Comparison with Similar Compounds
[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea can be compared with similar compounds such as:
- Methyl 2-ethyl-4-[(3R,4R,5S)-5-hydroxy-4,5-dimethyl-2-oxooxolan-3-yl]-2-methyl-3-oxobutanoate
- [(3S,4R)-4-alkanoyl-5-oxooxolan-3-yl]methyl phosphate
These compounds share structural similarities but differ in their functional groups and specific applications. This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-6(12-13-10(11)15)3-4-8-5-7(2)16-9(8)14/h7-8H,3-5H2,1-2H3,(H3,11,13,15)/b12-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWZUZAAFXKABH-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)CCC(=NNC(=O)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C(=O)O1)CC/C(=N/NC(=O)N)/C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801321760 | |
Record name | [(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.2 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661082 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
300702-69-6 | |
Record name | [(E)-4-(5-methyl-2-oxooxolan-3-yl)butan-2-ylideneamino]urea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801321760 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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